2-Butoxyethyl 2,4-dichlorophenoxyacetate

Catalog No.
S598596
CAS No.
1929-73-3
M.F
C14H18Cl2O4
M. Wt
321.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxyethyl 2,4-dichlorophenoxyacetate

CAS Number

1929-73-3

Product Name

2-Butoxyethyl 2,4-dichlorophenoxyacetate

IUPAC Name

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate

Molecular Formula

C14H18Cl2O4

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3

InChI Key

ZMWGIGHRZQTQRE-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Solubility

3.74e-05 M
Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol.
In water: 12 mg/l, @ 25 °C
Soluble in oils /2,4-D esters/

Synonyms

2,4-dichlorophenoxyacetic acid butoxyethyl ester, BEE 2,4-D, butoxyethanol ester of 2,4-dichlorophenoxyacetic acid

Canonical SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

2,4-DBE is an ester derivative of 2,4-D, where the hydrogen atom on the acetic acid group is replaced with a 2-butoxyethyl group []. It belongs to a class of herbicides known as phenoxy herbicides. 2,4-DBE was developed as a selective herbicide but is no longer widely used due to the availability of more potent and safer alternatives.


Molecular Structure Analysis

The key features of 2,4-DBE's structure include:

  • A central aromatic ring with two chlorine atoms attached at the 2nd and 4th positions (hence the name 2,4-dichloro) [].
  • An acetic acid group (-COOH) linked to the aromatic ring. In 2,4-DBE, an oxygen atom bridges the carbonyl carbon (C=O) of the acetic acid group with a 2-butoxyethyl chain (CH3CH2CH2CH2O-CH2CH2-).
  • The 2-butoxyethyl chain provides lipophilic character, allowing the molecule to penetrate plant cell membranes.

Chemical Reactions Analysis

The synthesis of 2,4-DBE typically involves reacting 2,4-D with 2-butoxyethanol in the presence of an acid catalyst. The reaction can be represented by the following equation:

2,4-D  +  HOCH2CH2CH2CH2OCH2CH3  ->  2,4-DBE  +  H2O

The decomposition of 2,4-DBE can occur through hydrolysis, where the ester bond breaks down in the presence of water to regenerate 2,4-D and 2-butoxyethanol.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Presumed to be soluble in organic solvents and slightly soluble in water due to the presence of both hydrophilic and hydrophobic groups in the molecule.
  • Stability: Moderately stable under normal conditions, but can decompose through hydrolysis over time.

Mechanism of Action (Not Applicable)

2,4-DBE is not widely studied in the scientific literature, and its specific mechanism of action as a herbicide is not well documented. However, it is likely similar to other phenoxy herbicides, which disrupt plant hormone regulation leading to uncontrolled growth and ultimately death [].

2,4-DBE is considered to be moderately toxic with similar hazard profiles to 2,4-D.

  • Toxicity: Data on the specific toxicity of 2,4-DBE is limited, but 2,4-D is classified as a moderately toxic herbicide.
  • Flammability: Presumed to be non-flammable based on the structure.
  • Reactivity: Can undergo hydrolysis to release 2,4-D, which can be harmful if absorbed through the skin or ingested.

Herbicide Activity:

2-Butoxyethyl 2,4-dichlorophenoxyacetate, commonly known as 2,4-D Butoxyethyl ester, is a selective herbicide belonging to the phenoxycarboxylic acid class. Its primary application in scientific research lies in studying its plant growth regulatory and herbicidal effects on various plant species. Research has demonstrated its effectiveness in controlling broadleaf weeds in agricultural and non-agricultural settings [Source: ""].

Mechanism of Action:

The scientific community is interested in understanding the mechanism of action of 2,4-D Butoxyethyl ester. Studies suggest that it disrupts auxin, a crucial plant hormone, leading to uncontrolled cell division and ultimately causing plant death [Source: ""]. However, the exact mode of action and its impact on specific plant physiological processes remain an active area of research.

Environmental Fate and Biodegradation:

Researchers are investigating the environmental fate and biodegradation of 2,4-D Butoxyethyl ester. Studies have shown that it can persist in soil and water for varying durations depending on factors like temperature, sunlight, and microbial activity [Source: ""]. Understanding its degradation pathways and potential environmental impact is crucial for responsible use and risk assessment.

Ecotoxicological Effects:

The potential ecotoxicological effects of 2,4-D Butoxyethyl ester on non-target organisms are a concern in scientific research. Studies are ongoing to assess its impact on beneficial insects, aquatic life, and soil microorganisms [Source: ""]. These studies are crucial for evaluating the potential risks associated with its use in various environments.

Color/Form

Amber liquid
Viscous, colorless liquid

XLogP3

4.2

Boiling Point

156-162 °C @ 1-1.5 mm Hg

Flash Point

Greater than 175 °F (open cup) /2,4-D esters/

Density

1.232 g/cu cm @ 20 °C

Odor

Odorless (when pure)

Melting Point

Liquid at room temperature

UNII

Y4OL636NHU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/

Vapor Pressure

4.50e-06 mmHg
4.5X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/
Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water.

Other CAS

1929-73-3

Wikipedia

2,4-D-butotyl

Biological Half Life

THESE HERBICIDES DO NOT ACCUM IN ANIMALS. THEY ARE NOT EXTENSIVELY METAB BUT ARE ACTIVELY EXCRETED INTO THE URINE ... THEIR PLASMA HALF-LIFE IN MAN IS ABOUT 1 DAY. /CHLOROPHENOXY COMPOUNDS/

Use Classification

HERBICIDES

Methods of Manufacturing

/2,4-D/ esters are formed by acid-catalyzed esterification with azeotropic distillation of water ... or by a direct synthesis in which the appropriate ester of monochloroacetic acid is reacted with dichlorophenol to form the 2,4-D ester. /2,4-D esters/

General Manufacturing Information

... /2,4-D/ butoxyethanol ester was discovered by WW Allen and patented as such under US Patent No 2,543,397, assigned to Union Carbide /2,4-D/
Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/
Ester formulations may be used in relatively hard water ... emulsion compatibility test should be made before using with other pesticides or fertilizers. /2,4-D/
New Zealand: The spraying of phenoxyherbicides is restricted within prescribed distances of vineyards. /Phenoxyherbicides/
For more General Manufacturing Information (Complete) data for 2,4-D BUTOXYETHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

HIGH PERFORMANCE LIQ CHROMATOGRAPHY EVALUATED FOR DETERMINING HERBICIDE IN NON-FATTY FOODS.
Whole Plants: Macerate plant tissue with water. Add 0.6 M sodium hydroxide. Reflux or heat on a steam bath. Filter and wash the filter cake with water. Combine the filtrates. Suspend the filter cake in 2 M hydrochloric acid. Reflux or heat on a steam bath. Extract with equal volumes of ether (x3). Combine these with the filtrate. The above acid hydrolysis is done in case there are conjugates resistant to alkaline hydrolysis. The recovery of the above using only the alkaline hydrolysis was greater than 89 to 92% with (14)C-labeled material. ... Continue with a liquid /liquid cleanup, followed by electron capture/gas chromatography quantitiation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Water: Filter out any particulate matter. Take a 1-l or smaller volume sample. Saturate with sodium chloride. Adjust the pH to < 2 with hydrochloric acid. Extract with acetonitrile (5 x 500 ml). Adjust the saline solution to > pH 13 and extract with diethyl ether (3 x 500 ml). Reacidify to < pH 2 with hydrochloric acid and extract with acetonitrile (5 x 500 ml). Extraction is approximately 99% efficient. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Mass spectra: intense parent ion (P)= 162; intense P-glyoxal= 220. /SRP: Either can be used for specific ion monitoring/
For more Analytic Laboratory Methods (Complete) data for 2,4-D BUTOXYETHYL ESTER (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Fat Samples: Dissolve sample in hot ethanol; reflux for 1 hr, and chill. Add 0.1 N sodium hydroxide. Extract with diethyl ether. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min.
Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.
Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 ml of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 ml (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.
In General: Renberg's method is simple, but not very quantitative (70 to 82% at 1 to 3 ppm). Homogenize 5 g of tissue in (5 ml of hexane + 10 ml of acetone), eg, with an insertable homogenizer in a dropping funnel with a glass filter disc. Drop the liquid into 1 M hydrochloric acid (5 ml) (use N2 pressure if necessary) in a separatory funnel. Homogenize again with 10 ml of hexane + 5 ml of diethyl ether. Transfer the upper phase to the separatory funnel, shake, and transfer the upper phase to a centrifuge tube. Reextract the aqueous phase with 2 ml/2 ml of diethyl ether/hexane (x2). Combine the extracts in the centrifuge tube. Add sodium sulfate (100 to 300 mg) and centrifuge. Transfer the supernatant to a weighed flask, rinse the sodium sulfate with diethyl ether (3 x 2 ml), combine the washings and supernatant, evaporate the solvent, and calculate the fat content. Dissolve the residue in benzene (1 ml/25 mg fat). Take 3 ml of this and add 3 ml of 0.1 M sodium hydroxide solution. Shake for 5 min and remove the benzene phase. Continue with one of the following methods: 1) a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. 2) an ion exchange clean up in 0.1 M sodium hydroxide.
Muscle, Liver, and Kidney: This is based on the method of Clark et al, who achieved 88 to 93% recoveries for 2,4-D, 2,4,5-T, and Silvex. Freeze-dry the thawed samples, then homogenize with hot ethanol, and reflux for 1 hr. Filter out the solids and chill the ethanol filtrate in an ice bath. Filter the precipitated fat from the chilled solution. Wash with chilled ethanol. Evaporate the alcohol filtrate. Digest the rest of the solid residue for 2 hr with papain at pH 5.0 and 55 °C. Extract with equal volumes of ether (x3). ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. An ion exchange cleanup can be utilized if 3 ml of 0.1 M sodium hydroxide is added with evaporation of the ether layer to 3 ml.

Storage Conditions

Do not store near fertilizers, seeds, insecticides, or fungicides.
Storage temp: Ambient /2,4-D esters/

Stability Shelf Life

Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D ester formulations/

Dates

Modify: 2023-08-15

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